

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride

CAS number 1228583-52-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Pyrrolidin-3-yl)-2H-tetrazole
hydrochloride

Cat. No.: B1472939

[Get Quote](#)

An In-depth Technical Guide to **5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride** (CAS: 1228583-52-5): A Versatile Building Block for Drug Discovery

Introduction

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its molecular architecture is a deliberate fusion of two highly valued scaffolds: the saturated pyrrolidine ring and the aromatic tetrazole ring. The pyrrolidine nucleus is a cornerstone in the structure of numerous biologically active molecules and approved pharmaceuticals, prized for its ability to introduce three-dimensionality and serve as a versatile synthetic handle.^{[1][2]} Concurrently, the tetrazole moiety is widely recognized as a classic bioisostere of the carboxylic acid group.^{[3][4]} This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its acidity, making it a critical tool in lead optimization.^[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride**. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and potential applications, grounding its claims in authoritative references. We will explore its physicochemical properties, delve into the rationale of its molecular design, present representative protocols for its synthesis and analysis, and discuss its promising

applications as a foundational building block for novel therapeutic agents and potential organocatalysts.

Physicochemical Properties and Safety Data

Accurate characterization begins with a firm grasp of the compound's fundamental properties and safety profile. The data presented below are compiled from commercial supplier information and safety data sheets.

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1228583-52-5	[5][6][7][8][9]
Molecular Formula	C ₅ H ₁₀ ClN ₅	[5][6][7][9]
Molecular Weight	175.62 g/mol	[5][6][8][9]
Common Synonyms	5-(Pyrrolidin-3-yl)-2H-tetrazole HCl, 5-(3-Pyrrolidiny)-1H-tetrazole hydrochloride	[5][7]
Appearance	Solid	[7]
Purity	Typically ≥95%	[5][6][8]
Storage Conditions	Store long-term in a cool, dry place in a tightly-sealed container. For extended periods, storage at -20°C is recommended.	[5][6][10]

Safety and Handling

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is classified as a hazardous substance and must be handled by qualified professionals in a well-ventilated laboratory setting, adhering to strict safety protocols.[5]

Hazard Statement	Code	Description
Harmful if swallowed	H302	Ingestion may cause adverse health effects.
Harmful in contact with skin	H312	Skin absorption may be harmful.
Causes skin irritation	H315	Direct contact can cause skin redness and irritation.
Causes serious eye irritation	H319	Can cause significant eye irritation upon contact.
Harmful if inhaled	H332	Inhalation of dust can irritate the respiratory system.

Primary Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

This product is intended for research and development use only.[6]

The Scientific Rationale: Structural Significance in Drug Design

The value of this compound lies in the strategic combination of its two core components. Understanding the individual contributions of the pyrrolidine and tetrazole moieties illuminates the molecule's potential.

The Pyrrolidine Scaffold: A Gateway to 3D Chemical Space

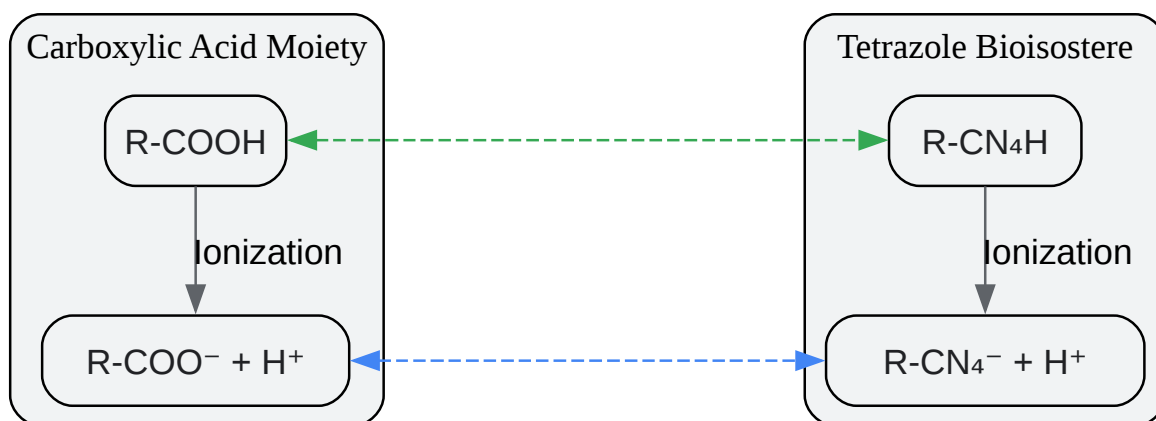
The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. [2][11] Unlike flat, aromatic rings, its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling a more effective exploration of the three-dimensional binding pockets of biological targets like enzymes and receptors. [11] This sp^3 -rich character is increasingly sought after in modern drug discovery to improve selectivity and physicochemical properties. Furthermore, the secondary amine within the ring provides a key point for nucleophilic reactions or salt formation, acting as a versatile synthetic handle for building molecular complexity. [11]

The Tetrazole Moiety: A Superior Bioisostere

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of rational drug design. The 5-substituted-1H-tetrazole ring is arguably the most successful bioisostere for the carboxylic acid group. [3][4]

Key Advantages of Tetrazole over Carboxylic Acid:

- **Metabolic Stability:** Tetrazoles are generally more resistant to metabolic reduction than carboxylic acids. [3]
- **Lipophilicity:** The tetrazole ring is more lipophilic, which can improve a drug candidate's ability to cross cell membranes. [3]
- **pKa:** The acidity of the tetrazole proton ($pK_a \approx 4.5-5.0$) is very similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. [4]
- **Binding Interactions:** The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, offering more diverse binding possibilities compared to the two oxygen atoms of a carboxylate. [4]



[Click to download full resolution via product page](#)

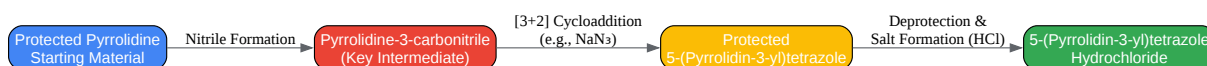
Bioisosteric relationship between a carboxylic acid and a tetrazole.

Synthesis and Purification

The most robust and widely adopted method for constructing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile precursor and an azide source.[4] While a specific published protocol for the 3-yl isomer is not readily available, a reliable, self-validating procedure can be designed based on well-established chemical principles demonstrated for analogous compounds.[12][13]

General Synthetic Workflow

The synthesis logically proceeds by first obtaining a protected pyrrolidine-3-carbonitrile intermediate. This key intermediate then undergoes the critical cycloaddition step to form the tetrazole ring, followed by deprotection (if necessary) and conversion to the hydrochloride salt for improved stability and handling.



[Click to download full resolution via product page](#)

General synthetic pathway for 5-(pyrrolidin-3-yl)-2H-tetrazole HCl.

Representative Experimental Protocol

This protocol describes the pivotal cycloaddition step. It is crucial that all operations involving azides are conducted with appropriate safety measures, including the use of a fume hood and non-metallic spatulas, due to their potential toxicity and explosive nature.^[12]

- **Reaction Setup:** In a three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (e.g., Argon), charge the protected pyrrolidine-3-carbonitrile intermediate (1.0 equivalent).
- **Reagent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to dissolve the nitrile. To this solution, add sodium azide (NaN_3 , ~3.0 equivalents) and triethylamine hydrochloride ($\text{Et}_3\text{N}\cdot\text{HCl}$, ~3.0 equivalents).
 - **Causality:** Sodium azide serves as the azide source. Triethylamine hydrochloride acts as a mild, in-situ source of hydrazoic acid (HN_3), the active species in the cycloaddition, avoiding the need to handle the highly toxic and volatile free acid. DMF is an excellent polar aprotic solvent for this transformation.^[12]
- **Reaction:** Heat the reaction mixture to 110-120 °C and stir vigorously.
 - **Trustworthiness:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting nitrile. The reaction typically requires 18-24 hours for completion.
- **Work-up:** Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and stir. Acidify the aqueous solution to pH ~3-4 by the slow addition of 1 M HCl.
 - **Causality:** Acidification protonates the tetrazole ring, making it less water-soluble and facilitating its extraction into an organic solvent.
- **Extraction:** Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography on silica gel to yield the pure tetrazole free base.

- **Salt Formation:** Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether). Add a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and integrity of the final compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar, ionizable compound.

- **Column:** C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase:** A gradient elution is typically effective.
 - **Eluent A:** 0.1% Formic Acid in Water.
 - **Eluent B:** 0.1% Formic Acid in Acetonitrile.
 - **Rationale:** The C18 column provides hydrophobic retention, while the acetonitrile/water gradient allows for the elution of compounds across a range of polarities. Formic acid is used to acidify the mobile phase, ensuring consistent protonation of the analyte for sharp, symmetrical peak shapes.[\[14\]](#)
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV spectrophotometer at 215 nm.
- **Expected Result:** The final product should appear as a single major peak. Purity is determined by integrating the peak area relative to all other peaks.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is ideal for confirming the molecular weight.

- Positive Ion Mode (ESI⁺): The primary ion observed will be the $[M+H]^+$ of the free base ($C_5H_9N_5$), corresponding to an m/z of approximately 140.09.
 - Characteristic Fragmentation: A key diagnostic fragmentation pathway for protonated 5-substituted tetrazoles is the neutral loss of hydrazoic acid (HN_3 , 43 Da), resulting in a fragment ion at $m/z \sim 97$.[\[15\]](#)
- Negative Ion Mode (ESI⁻): The deprotonated molecule $[M-H]^-$ will be observed at $m/z \sim 138.08$.
 - Characteristic Fragmentation: In negative mode, the hallmark fragmentation is the loss of a nitrogen molecule (N_2 , 28 Da).[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure.

- 1H NMR: Expect to see a series of multiplets in the aliphatic region (approx. 2.0-4.0 ppm) corresponding to the seven protons on the pyrrolidine ring. The N-H protons (from the pyrrolidine and tetrazole rings) may appear as broad signals or may exchange with solvent protons (e.g., in D_2O).
- ^{13}C NMR: Expect to see four distinct signals for the four unique carbon atoms of the pyrrolidine ring and one signal in the aromatic region (approx. 150-160 ppm) for the tetrazole carbon.

Applications in Research and Development

The true utility of **5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride** is as a versatile starting material and scaffold for further chemical exploration.

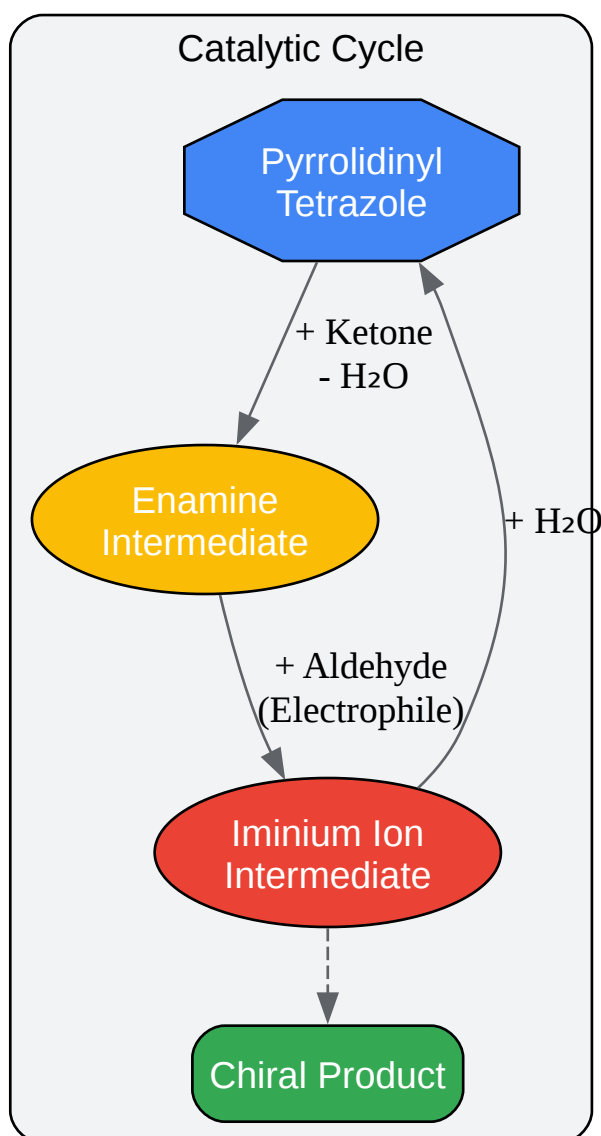
Core Building Block in Medicinal Chemistry

This compound is an ideal starting point for generating libraries of diverse molecules for biological screening. The secondary amine of the pyrrolidine ring is readily functionalized via reactions such as acylation, alkylation, or reductive amination. This allows for the systematic

introduction of various side chains to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Potential in Asymmetric Organocatalysis

The structural isomer, 5-(pyrrolidin-2-yl)tetrazole, is a well-established and highly effective organocatalyst for a wide range of asymmetric reactions, including aldol, Mannich, and Michael additions.[16][17] It operates through an enamine-based catalytic cycle, analogous to the natural amino acid proline, but often with superior performance in terms of yield, enantioselectivity, and solubility in organic solvents.[16] Given this precedent, **5-(pyrrolidin-3-yl)-2H-tetrazole hydrochloride** is a compelling candidate for investigation as a novel organocatalyst, potentially offering different reactivity or selectivity profiles.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 1228583-52-5 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride AKSci 9360EB [aksci.com]
- 7. 5-(Pyrrolidin-3-yl)-2h-tetrazole hcl | CymitQuimica [cymitquimica.com]
- 8. [1228583-52-5][MFCD27987083]有机合成-上海珂华生物有限公司 [coolpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 1228583-52-5[5-(Pyrrolidin-3-yl)-2h-tetrazole Hydrochloride][5-(Pyrrolidin-3-yl)-2h-tetrazole Hydrochloride]-范德生物科技公司 [bio-fount.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijrpc.com [ijrpc.com]
- 15. lifesciencesite.com [lifesciencesite.com]
- 16. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sfera.unife.it [sfera.unife.it]
- To cite this document: BenchChem. [5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride CAS number 1228583-52-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1472939#5-pyrrolidin-3-yl-2h-tetrazole-hydrochloride-cas-number-1228583-52-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com